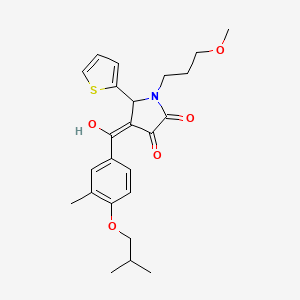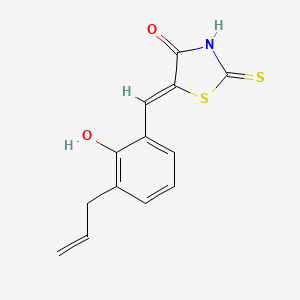![molecular formula C16H11Cl2NO3S B5336622 5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5336622.png)
5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione, also known as TZD, is a synthetic compound that has been widely studied for its potential therapeutic effects. This molecule belongs to the class of thiazolidinediones, which are known to have antidiabetic, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione involves the activation of PPARγ, which is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. Upon activation, PPARγ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the upregulation of genes involved in glucose uptake, such as GLUT4, and the downregulation of genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In diabetes, this compound improves insulin sensitivity, reduces blood glucose levels, and improves lipid profiles. In cancer, this compound induces cell cycle arrest, apoptosis, and autophagy, and inhibits angiogenesis and metastasis. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione for lab experiments is its well-established mechanism of action, which allows for the design of specific experiments to study its effects. Another advantage is its availability and relatively low cost compared to other compounds. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, this compound may have off-target effects that need to be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the study of 5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione. One direction is the development of new this compound derivatives with improved efficacy and reduced toxicity. Another direction is the investigation of the role of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the use of this compound in combination with other compounds for synergistic effects should be explored. Finally, the development of new methods for the delivery of this compound to specific tissues and cells should be investigated to improve its therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely studied for its potential therapeutic effects in various diseases. Its mechanism of action involves the activation of PPARγ, which regulates glucose and lipid metabolism. This compound has various biochemical and physiological effects, and its advantages and limitations should be taken into consideration when designing lab experiments. There are several future directions for the study of this compound, including the development of new derivatives, investigation of its role in other diseases, and exploration of its use in combination with other compounds.
Méthodes De Synthèse
The synthesis of 5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione involves the reaction between 3,4-dichlorobenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate to form 5-(3,4-dichlorophenyl)-2-ethoxycarbonyl-4,5-dihydrofuran-3-carboxylic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide to yield this compound. The overall synthesis of this compound is shown in Figure 1.
Applications De Recherche Scientifique
5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic effects in various diseases, including diabetes, cancer, and inflammation. In diabetes, this compound acts as an insulin sensitizer by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. In cancer, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
(5Z)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-2-19-15(20)14(23-16(19)21)8-10-4-6-13(22-10)9-3-5-11(17)12(18)7-9/h3-8H,2H2,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUDAPVRPIYIGS-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(methylthio)phenyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5336540.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5336543.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-5-nitro-1H-benzimidazole](/img/structure/B5336548.png)

![N-(2,4-difluorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5336555.png)
![3-[(3-isoxazolylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5336576.png)
![3-{[5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}propane-1,2-diol](/img/structure/B5336578.png)

![4-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B5336591.png)
![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5336596.png)
![N-[3-hydroxy-2-(2-thienylmethyl)propyl]-2-methyl-3-furamide](/img/structure/B5336606.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-furamide](/img/structure/B5336624.png)
![methyl 5-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pentanoate](/img/structure/B5336629.png)
![2-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-6-methylphenol](/img/structure/B5336636.png)
